molecular formula C11H12N4O2 B5869692 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

Cat. No. B5869692
M. Wt: 232.24 g/mol
InChI Key: VMYGWTWBRGIXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as MPA-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can have various biochemical and physiological effects. In cancer cells, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins. In plants, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can enhance plant growth and increase crop yield by promoting cell division and elongation. In material science, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can be used as a building block for the synthesis of new materials with unique properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is its potential applications in various fields, including medicine, agriculture, and material science. Additionally, the synthesis method of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been optimized to increase the yield and purity of the final product. However, one of the limitations of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. In medicine, further studies are needed to fully understand the mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine and its potential as an anti-tumor agent. In agriculture, further studies are needed to optimize the use of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine as a plant growth regulator. In material science, further studies are needed to explore the potential of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine as a building block for the synthesis of new materials with unique properties.
In conclusion, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. The synthesis method of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been optimized to increase the yield and purity of the final product. Further studies are needed to fully understand the mechanism of action of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine and its potential applications in different fields.

Synthesis Methods

The synthesis of 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine involves the reaction of 3-methylphenol with acetic anhydride to produce 3-acetyl-3-methylphenol. This compound is then reacted with hydrazine hydrate and triethyl orthoformate to yield 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as an anti-tumor agent. Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as a plant growth regulator. Studies have shown that 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can enhance plant growth and increase crop yield. In material science, 4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-3-2-4-9(5-8)17-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGWTWBRGIXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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